5-Bromo-7-methylquinolin-8-amine
Description
Significance of Quinolines in Chemical Sciences
Quinoline (B57606) is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. wikipedia.org It is composed of a benzene (B151609) ring fused to a pyridine (B92270) ring at two adjacent carbon atoms. britannica.com This core structure is found in numerous natural products, pharmaceuticals, and synthetic compounds, making quinoline and its derivatives of great importance in the chemical and health sciences. researchgate.netwisdomlib.org
The versatility of the quinoline scaffold allows for a wide range of chemical modifications, leading to a diverse array of compounds with varied properties and applications. researchgate.net Quinoline derivatives are utilized in the manufacturing of dyes, as solvents for resins and terpenes, and as precursors to specialty chemicals. wikipedia.org For instance, 8-hydroxyquinoline (B1678124) is a key precursor to pesticides and a versatile chelating agent. wikipedia.org
In medicinal chemistry, quinoline-based compounds are recognized for their broad spectrum of pharmacological activities. researchgate.net Notable examples of quinoline-containing drugs include quinine, an antimalarial agent, and ciprofloxacin, an antibiotic. wikipedia.orgresearchgate.net The quinoline structure is considered a "privileged scaffold" in drug discovery, as its derivatives have shown potential in treating a variety of diseases.
Scope of Research on Halogenated and Aminated Quinoline Derivatives
The introduction of halogen and amino groups onto the quinoline ring system significantly influences the physicochemical and biological properties of the resulting derivatives. This has led to extensive research into the synthesis and activities of halogenated and aminated quinolines.
Halogenation of the quinoline core can enhance the lipophilicity and metabolic stability of the compounds, often leading to improved biological activity. nih.govnih.gov For example, halogenated 8-hydroxyquinoline derivatives have demonstrated potent antimicrobial and antioxidant activities. nih.gov Research has explored the synthesis of various halogenated quinolines and their potential as inhibitors of enzymes like monoamine oxidase (MAO-A and MAO-B), which are implicated in neurodegenerative diseases. nih.gov
The addition of an amino group can introduce new hydrogen bonding capabilities and alter the electronic properties of the quinoline system. Aminated quinolines are key intermediates in the synthesis of more complex molecules and have been investigated for a range of biological applications. acs.orgorgsyn.org For instance, 8-quinolinamines and their conjugates have been synthesized and evaluated as broad-spectrum anti-infective agents. acs.org The position of the amino and halogen substituents on the quinoline ring is crucial in determining the compound's specific properties and potential applications.
The following table provides a summary of some key substituted quinoline derivatives and their areas of research:
| Compound Name | Substitution Pattern | Key Research Area |
| 5-Bromo-8-quinolinamine | Bromo at C5, Amino at C8 | Chemical synthesis, potential biological activity |
| 7-Bromo-8-hydroxyquinoline | Bromo at C7, Hydroxy at C8 | Antimicrobial and antioxidant activity |
| 5-Amino-8-hydroxyquinoline | Amino at C5, Hydroxy at C8 | Antioxidant activity |
| Nitroxoline | Nitro at C5, Hydroxy at C8 | Antibacterial activity |
| Clioquinol | Chloro at C5, Iodo at C7, Hydroxy at C8 | Antigrowth activity against Gram-negative bacteria |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.1 g/mol |
IUPAC Name |
5-bromo-7-methylquinolin-8-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-5-8(11)7-3-2-4-13-10(7)9(6)12/h2-5H,12H2,1H3 |
InChI Key |
HROPQYVYNZOEPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1N)Br |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of 5 Bromo 7 Methylquinolin 8 Amine and Its Derivatives
Advanced Spectroscopic Characterization Techniques.
Spectroscopy is a fundamental tool in the characterization of quinoline (B57606) derivatives, offering a non-destructive means to probe their molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the substitution patterns and purity of quinoline derivatives. In the ¹H NMR spectrum of a related compound, 7-Bromo-5-chloro-8-hydroxyquinoline, distinct signals are observed with specific coupling constants that help in assigning the protons on the aromatic ring. For instance, the coupling constants observed are J(A,D)=4.3Hz, J(A,B)=1.4Hz, and J(B,D)=8.6Hz. chemicalbook.com For 8-aminoquinoline (B160924), the proton NMR spectrum provides a characteristic fingerprint of the molecule. chemicalbook.com Similarly, ¹³C NMR provides detailed information about the carbon framework of these molecules. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, making it a powerful tool for structural elucidation.
Further studies on 8-aminoquinoline amides have demonstrated the utility of 2D-NOESY and 1D-NOE experiments. mdpi.com These techniques reveal through-space interactions between different parts of the molecule, such as the shielding of protons at C(11) and the methyl group at C(8) by the aromatic system of the quinoline moiety. mdpi.com This anisotropic shielding effect provides valuable information about the solution-state conformation of these molecules. mdpi.com
Table 1: Representative ¹H NMR Data for a Quinoline Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-A | 8.839 | dd | J = 4.3, 1.4 |
| H-B | 8.494 | dd | J = 8.6, 1.4 |
| H-D | 7.585 | dd | J = 8.6, 4.3 |
| H-C | 7.721 | s | - |
Note: Data is for 7-Bromo-5-chloro-8-hydroxyquinoline. chemicalbook.com The specific assignments (A, B, C, D) correspond to protons on the quinoline ring.
Mass spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation patterns of quinoline derivatives. For 5-Bromo-quinolin-8-ylamine, the PubChem database lists a monoisotopic mass of 221.97926 Da. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of a molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, the fragmentation of the molecular ion can reveal the presence of specific functional groups and how they are connected within the molecule.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. In quinoline derivatives, characteristic IR absorption bands can be observed for C-Br (typically in the 550–600 cm⁻¹ region) and C-N bonds (around 1350–1500 cm⁻¹). The NIST Chemistry WebBook provides IR spectral data for related compounds like 8-Quinolinamine and 2-Bromo-5-methylbenzoic acid, which can serve as a reference for interpreting the spectra of 5-Bromo-7-methylquinolin-8-amine. nist.govnist.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) are characteristic of the chromophoric system of the molecule. For a related compound, 5-Methyl-8-hydroxyquinoline-7-carbaldehyde, the UV-Vis spectrum in methanol (B129727) shows several absorption bands, indicating the presence of a conjugated π-system. mdpi.com
Table 2: UV-Vis Spectroscopic Data for a Quinoline Derivative
| λmax (nm) | log ε |
| 452 | 2.88 |
| 426 | 3.04 |
| 358 | 3.51 |
| 291 | 3.88 |
| 270 | 4.37 |
| 246 | 4.05 |
| 207 | 4.35 |
Note: Data is for 5-Methyl-8-hydroxyquinoline-7-carbaldehyde in methanol. mdpi.com
X-ray Crystallography and Solid-State Structural Analysis.
The way molecules are arranged in a crystal, known as crystal packing, is determined by a variety of intermolecular forces. In the crystal structure of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, parallel-displaced π-π stacking interactions are observed, with a centroid-centroid distance of 3.544 Å and a shift distance of 1.451 Å. mdpi.com These interactions play a crucial role in stabilizing the crystal lattice. In another example, the crystal structure of a 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione derivative is stabilized by an elaborate network of N-H···O, O-H···O, C-H···π, and π···π interactions, which involve solvent molecules and lead to the formation of a supramolecular structure. researchgate.net
Intramolecular hydrogen bonds, which occur within a single molecule, can have a significant impact on the conformation and properties of the molecule. In the crystal structure of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, strong C8-O1H···Cl2C13 hydrogen bonds are observed with a co-crystallized chloroform (B151607) molecule. mdpi.com The study of lanthanide complexes with 5,7-dibromo-8-quinolinol (H-BrQ) also highlights the importance of hydrogen bonding in the solid-state structures of these compounds. researchgate.net
Halogen Bonding and π-Stacking Interactions
The presence of a bromine atom and an extended aromatic system in this compound suggests the potential for significant non-covalent interactions, namely halogen bonding and π-stacking. These forces play a crucial role in determining the solid-state architecture and influencing the physicochemical properties of the compound.
Halogen Bonding:
π-Stacking Interactions:
The planar aromatic quinoline core of this compound is conducive to π-stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the solid state, molecules of this compound would be expected to arrange in a manner that maximizes these stabilizing interactions, often in a parallel-displaced or T-shaped orientation. The extent and geometry of π-stacking can be influenced by the steric hindrance of the methyl group and the electronic effects of the bromine and amine substituents.
While direct experimental data on the intermolecular interactions of this compound is limited, studies on related brominated quinoline derivatives provide insights into the types of interactions that could be expected.
| Interaction Type | Potential Participating Groups | Expected Consequences |
| Halogen Bonding | Bromine atom, Nitrogen atom of the quinoline ring or amine group | Directional control of crystal packing, potential for polymorphism |
| π-Stacking | Quinoline ring system | Stabilization of the crystal lattice, influence on solubility and melting point |
| Hydrogen Bonding | Amine group (N-H), Nitrogen atom of the quinoline ring | Formation of intermolecular networks, contribution to crystal stability |
Elemental Analysis and Purity Assessment Methodologies
The confirmation of the molecular formula and the determination of purity are critical steps in the characterization of a new or synthesized chemical compound. For this compound, these would be achieved through a combination of elemental analysis and various chromatographic and spectroscopic techniques.
Elemental Analysis:
Elemental analysis is a destructive method used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, and bromine) in a sample of this compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the molecular formula to confirm the empirical formula of the compound.
Theoretical Elemental Composition of this compound (C₁₀H₉BrN₂)
| Element | Symbol | Atomic Weight | Molar Mass Contribution | Percentage (%) |
| Carbon | C | 12.011 | 120.11 | 50.65 |
| Hydrogen | H | 1.008 | 9.072 | 3.82 |
| Bromine | Br | 79.904 | 79.904 | 33.69 |
| Nitrogen | N | 14.007 | 28.014 | 11.81 |
| Total | 237.10 | 100.00 |
Purity Assessment Methodologies:
A variety of analytical methods would be employed to assess the purity of a sample of this compound. The choice of method depends on the nature of the expected impurities.
High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible addition of a buffer like formic acid or trifluoroacetic acid), would be suitable for separating this compound from its potential impurities. The purity is determined by the relative peak area of the main component in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or for the analysis of the compound itself if it is sufficiently thermally stable, GC-MS provides both separation and identification of components. The gas chromatogram indicates the purity, while the mass spectrum of the main peak can confirm the molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can also be used for purity assessment. The presence of unexpected signals in the NMR spectrum would indicate the presence of impurities. Quantitative NMR (qNMR) can be used for a precise determination of purity against a certified reference standard.
Melting Point Analysis: A sharp melting point range is often indicative of a high degree of purity for a crystalline solid. Impurities typically broaden the melting point range and depress the melting point.
While specific, validated purity assessment methods for this compound are not detailed in the public literature, the above methodologies represent the standard analytical approaches that would be used for its quality control.
Theoretical and Computational Investigations of 5 Bromo 7 Methylquinolin 8 Amine Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
No published studies employing Density Functional Theory (DFT) to specifically calculate the electronic and geometric structures of 5-Bromo-7-methylquinolin-8-amine were identified. Such calculations would typically provide optimized molecular geometry (bond lengths and angles), electronic properties like HOMO-LUMO energy gaps, and molecular electrostatic potential maps, which are fundamental to understanding the molecule's stability and reactivity.
Molecular Modeling of Reactivity and Reaction Mechanisms
There is no available research on the molecular modeling of the reactivity or reaction mechanisms of this compound. This type of investigation would be crucial for predicting how the compound might interact with other reagents and for designing synthetic pathways.
Conformational Analysis and Stability Studies
A conformational analysis of this compound, which would identify its most stable three-dimensional shapes and the energy barriers between them, has not been reported in the scientific literature. These studies are essential for understanding how the molecule's shape influences its physical and biological properties.
Prediction of Spectroscopic Properties through Quantum Chemical Methods
No studies were found that use quantum chemical methods to predict the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound. These predictions are vital for the experimental identification and characterization of the compound.
Computational Descriptors for Molecular Design and Characterization
The calculation of computational descriptors (e.g., Quantitative Structure-Activity Relationship (QSAR) parameters) for this compound, which are used in the rational design of new molecules with specific functions, has not been documented.
Chemical Reactivity and Mechanistic Studies of 5 Bromo 7 Methylquinolin 8 Amine
Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline (B57606) Ring
The orientation of substitution reactions on the 5-Bromo-7-methylquinolin-8-amine ring is a consequence of the combined electronic effects of the heterocyclic nitrogen atom and the attached functional groups.
Electrophilic Aromatic Substitution (EAS):
The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom, which particularly reduces the electron density of the pyridine (B92270) ring (positions 2, 3, and 4). Consequently, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring at positions 5 and 8.
Given that positions 5, 7, and 8 are already occupied, the directing effects converge to make the C-6 position the most probable site for further electrophilic attack. The activating influences of the C-7 methyl group (directing para) and the C-5 bromo group (directing ortho) both favor this position. While the C-8 amino group is strongly activating, its meta-directing influence on C-6 is weak. Therefore, electrophiles are predicted to substitute at the C-6 position, driven by the synergistic ortho, para-directing effects of the adjacent bromo and methyl groups.
Interactive Table: Directing Effects of Substituents for Electrophilic Aromatic Substitution
| Substituent | Position | Type | Electronic Effect | Directing Influence |
|---|---|---|---|---|
| -NH₂ | C-8 | Activating | +M >> -I | Ortho (C-7), Para (C-5) |
| -CH₃ | C-7 | Activating | +I, Hyperconjugation | Ortho (C-8), Para (C-6) |
| -Br | C-5 | Deactivating | -I > +M | Ortho (C-6), Para (C-8) |
| Quinoline N | N-1 | Deactivating | -I, -M | Deactivates pyridine ring |
Nucleophilic Aromatic Substitution (NAS):
Nucleophilic aromatic substitution is less common on carbocyclic rings unless activated by strong electron-withdrawing groups. In quinoline, the electron-deficient pyridine ring is more susceptible to nucleophilic attack, particularly at positions 2 and 4. In the case of this compound, a strong nucleophile could potentially attack these positions. Furthermore, under specific and often harsh reaction conditions, the bromo group at C-5 could be displaced by a potent nucleophile. Studies on related chloroquinolines have demonstrated that nucleophilic displacement at position 4 is a viable pathway for introducing new functional groups. mdpi.com
Mechanistic Pathways of Functional Group Interconversions
The functional groups on this compound offer several routes for synthetic modification through well-established mechanistic pathways.
Reactions of the Amino Group: The primary aromatic amine at C-8 is a versatile functional handle. It can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly valuable as it can be subsequently replaced by a wide array of substituents. For example, in the Sandmeyer reaction, the diazonium group can be replaced with halides (-Cl, -Br) or a cyano group (-CN) using copper(I) salts as catalysts. This proceeds via a radical mechanism or an organocopper intermediate.
Reactions of the Bromo Group: The carbon-bromine bond at C-5 is a prime site for transition-metal-catalyzed cross-coupling reactions. sigmaaldrich.cnnih.gov These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. A general catalytic cycle for these processes, for instance in a Suzuki coupling, involves: uwindsor.ca
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the C-Br bond, forming an arylpalladium(II) complex.
Transmetalation: The organic group from an organoboron compound (in the case of Suzuki coupling) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond. uwindsor.ca Similar mechanisms apply to other cross-coupling reactions like the Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) reactions, making the bromo substituent a key site for molecular elaboration. sigmaaldrich.cn
Role of Substituent Effects on Reactivity and Selectivity
Electronic Effects:
Amino Group (-NH₂): This is the most influential group. Its strong positive mesomeric effect (+M) donates electron density from its lone pair into the aromatic π-system, significantly activating the carbocyclic ring towards electrophilic attack. This activation overcomes the deactivating effects of the quinoline nitrogen and the bromo group.
Methyl Group (-CH₃): This group provides weak activation through a positive inductive effect (+I) and hyperconjugation, pushing electron density into the ring.
Bromo Group (-Br): This substituent has a dual role. Its strong negative inductive effect (-I) withdraws electron density from the ring through the sigma bond, deactivating it. However, its lone pairs can participate in resonance, exerting a weaker positive mesomeric effect (+M) that directs incoming electrophiles to ortho and para positions. The inductive withdrawal is dominant, making it a net deactivating group.
The combination of a powerful activating group (-NH₂) and a deactivating group (-Br) on the same carbocyclic ring creates a "push-pull" system that enhances the ring's polarization and influences its reactivity profile.
Steric Effects: The methyl group at C-7 and the bromo group at C-5 exert steric hindrance, which can influence the approach of reagents. This is particularly relevant for reactions involving the neighboring amino group at C-8 or potential substitution at C-6. Bulky reagents may face hindered access to these sites, potentially reducing reaction rates or altering selectivity.
Interactive Table: Summary of Substituent Electronic Effects
| Substituent | Inductive Effect (-I/+I) | Mesomeric Effect (-M/+M) | Overall Effect on Ring |
|---|---|---|---|
| -NH₂ (at C-8) | -I (weak) | +M (strong) | Strong Activation |
| -CH₃ (at C-7) | +I (weak) | None (Hyperconjugation) | Weak Activation |
| -Br (at C-5) | -I (strong) | +M (weak) | Deactivation |
| Quinoline Nitrogen | -I (strong) | -M (strong) | Strong Deactivation |
Catalytic Aspects in Reactions Involving the Compound
The structure of this compound lends itself to two primary roles in catalysis: as a substrate for catalyzed reactions and as a potential ligand in catalyst design.
As a Substrate: As detailed in section 5.2, the C-Br bond makes the molecule an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org These transformations are essential for building molecular complexity and rely on a palladium catalyst to facilitate the formation of new bonds at the C-5 position under relatively mild conditions.
As a Ligand: The 8-aminoquinoline (B160924) scaffold is a classic bidentate chelating ligand, capable of coordinating to a metal center through both the quinoline nitrogen (a Lewis base) and the nitrogen of the C-8 amino group. This forms a stable five-membered ring with the metal. The electronic and steric properties of the resulting metal complex can be fine-tuned by the substituents on the quinoline ring. The bromo group at C-5 acts as an electron-withdrawing group, which would affect the electron density at the metal center. The methyl group at C-7 provides steric bulk near the coordination site. These modifications can influence the catalyst's activity, stability, and selectivity. Chiral derivatives of the 8-aminoquinoline core have been successfully employed as ligands in metal complexes for asymmetric catalysis, highlighting the potential of this scaffold in creating specialized catalysts. mdpi.com Similarly, related 8-methylquinoline (B175542) scaffolds have been used to create highly stable and efficient cyclopalladated catalysts for C-C bond formation. researchgate.net
Coordination Chemistry and Metal Complexation of 5 Bromo 7 Methylquinolin 8 Amine and Analogs
Quinoline-Based Ligands in Transition Metal Chemistry
Quinoline (B57606) and its derivatives are a cornerstone in the field of coordination chemistry, serving as versatile ligands for a wide array of transition metals. researchgate.netnih.gov The quinoline scaffold, a bicyclic aromatic structure containing a nitrogen atom, offers unique electronic and steric properties that can be finely tuned through functionalization. researchgate.net This adaptability has made quinoline-based ligands essential in the development of metal complexes for catalysis, materials science, and biological applications. researchgate.netnih.gov
Among the various derivatives, 8-aminoquinoline (B160924) (8-aq) and its analogs, such as 5-Bromo-7-methylquinolin-8-amine, are of particular interest. researchgate.net These compounds function as potent bidentate chelating agents, coordinating to a metal center through the nitrogen atom of the quinoline ring and the nitrogen atom of the exocyclic amino group. nih.govscirp.org This N,N-donor arrangement forms a stable five-membered chelate ring, a structural motif common in coordination chemistry. nih.govnasa.gov The resulting metal complexes often exhibit enhanced stability and unique reactivity compared to those with monodentate ligands. nih.gov The electronic properties of the quinoline ring can be systematically altered by introducing substituents; for example, electron-withdrawing groups like bromine or electron-donating groups like methyl at various positions can modulate the ligand's donor strength and, consequently, the properties of the resulting metal complex. nih.gov This ability to tailor the ligand framework allows for precise control over the coordination environment, influencing the geometry, redox potential, and photophysical behavior of the transition metal center. acs.orgresearchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogs typically involves the direct reaction of the ligand with a suitable transition metal salt in an appropriate solvent. nih.govtandfonline.com Common metal precursors include halides (e.g., CoCl₂, PtCl₂, Re(CO)₅Cl), nitrates (e.g., Co(NO₃)₂), and acetates (e.g., Cu(OAc)₂). acs.orgtandfonline.comrsc.org The reactions are often carried out under reflux in solvents like ethanol (B145695) or tetrahydrofuran (B95107) (THF) to facilitate the complexation. nih.govtandfonline.com The stoichiometry of the resulting complexes can vary, with common ratios of metal to ligand (M:L) being 1:1, 1:2, or in some cases, forming dinuclear or polynuclear structures where ligands or anions bridge multiple metal centers. tandfonline.comrsc.org
Characterization of these newly synthesized complexes is crucial to determine their structure, composition, and purity. A combination of spectroscopic and analytical techniques is employed:
Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and N-H bonds of the quinoline and amino groups, respectively, are indicative of complex formation. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes in solution. Upon coordination, the chemical shifts of the quinoline protons and carbons are altered, with protons near the coordination site often showing a downfield shift. nih.govacs.org
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure, revealing precise bond lengths, bond angles, coordination geometry (e.g., square planar, octahedral), and intermolecular interactions. acs.orgrsc.org For example, X-ray analysis has confirmed the formation of mononuclear complexes with a 1:2 metal-to-ligand ratio for Co(II) and Ni(II) and dinuclear structures for Mn(II) and Zn(II) with related quinoline-based ligands. rsc.org
The table below provides examples of characterized metal complexes with 8-aminoquinoline derivatives.
| Complex | Starting Materials | Characterization Methods | Reference |
| CoCl₂(dcaq) | CoCl₂, 5,7-dichloro-8-aminoquinoline (dcaq) | Elemental Analysis, IR Spectroscopy | tandfonline.com |
| CoBr₂(dbaq)₂ | CoBr₂, 5,7-dibromo-8-aminoquinoline (dbaq) | Elemental Analysis, IR Spectroscopy, Magnetic Moment | tandfonline.com |
| fac-[Re(CO)₃(aq)Cl] | Re(CO)₅Cl, 8-aminoquinoline (aq) | ¹H NMR, ¹³C NMR, IR Spectroscopy, ESI-MS | nih.gov |
| (SbQ₃)Pt(OAc)₂ | (SbQ₃)PtCl₂, AgOAc | ¹H NMR, X-ray Crystallography | acs.org |
Stability Constants and Coordination Modes
The interaction between a metal ion and a ligand in solution is quantified by the stability constant (or formation constant), which reflects the equilibrium of the complexation reaction. Higher stability constants indicate a greater affinity of the ligand for the metal ion and a more stable complex. For 8-aminoquinoline and its derivatives, coordination typically occurs in a bidentate fashion through the two nitrogen atoms, forming a stable chelate. nih.govnasa.gov
Studies on 8-aminoquinoline with various first-row transition metals have shown the formation of complexes with 1:1, 1:2, and 1:3 (metal:ligand) stoichiometries. nasa.gov The stability of these complexes is influenced by factors such as the nature of the metal ion, the pH of the solution, and the specific substituents on the quinoline ring. The stability constants for the copper(II) complex with 8-aminoquinoline have been determined using methods like spectrophotometric titration. nasa.govresearchgate.net
While specific stability constants for this compound are not widely reported, data for analogous compounds demonstrate the high affinity of these ligands for transition metals, particularly Cu(II). The introduction of substituents can influence the basicity of the donor nitrogen atoms and introduce steric effects, thereby modifying the stability of the metal complexes. iaea.org
The table below summarizes stability constant data for some relevant quinoline-based ligands.
| Ligand | Metal Ion | Stoichiometry (M:L) | Log K | Method | Reference |
| 8-Aminoquinoline | Cu(II) | 1:1 | log K₁ = 4.9 | Leden's Method | nasa.gov |
| 8-Aminoquinoline | Cu(II) | 1:2 | log β₂ = 8.9 | Leden's Method | nasa.gov |
| Bis(8-aminoquinoline) analog | Cu(II) | 1:1 | log Kₐₚₚ = 16-17 | UV/Vis Titration | researchgate.net |
The coordination mode is not limited to simple mononuclear structures. Depending on the ligand design and reaction conditions, more complex architectures can be formed. For instance, with certain metal ions, 8-aminoquinoline derivatives can act as bridging ligands, leading to the formation of polynuclear complexes. tandfonline.comrsc.org In some systems, the ligand can exhibit different types of electronic interactions with the metal, such as the L-type (neutral two-electron donor) interaction commonly observed. acs.org
Photophysical Properties of Metal-Quinoline Complexes
Many quinoline derivatives are known to be fluorescent, and their complexation with metal ions can significantly alter their photophysical properties. scielo.brmdpi.com The interaction with a metal can lead to either quenching or enhancement of the ligand's intrinsic fluorescence. A phenomenon known as chelation-enhanced fluorescence (CHEF) is often observed, where a weakly fluorescent ligand becomes highly emissive upon binding to a metal ion. mdpi.com This effect is attributed to the rigidification of the ligand structure upon coordination, which reduces non-radiative decay pathways. mdpi.com
The photoluminescence (PL) of metal-quinoline complexes is highly tunable. researchgate.netresearchgate.net The emission color and intensity can be modified by:
The choice of metal ion: Different metal ions (e.g., Zn(II), Al(III), Cd(II)) can lead to different emission profiles. researchgate.netrsc.org
Substituents on the quinoline ring: Electron-donating or electron-withdrawing groups can shift the emission wavelength. For instance, a red shift in emission is often observed with the introduction of substituents that extend the π-conjugation of the system. researchgate.net
These tunable properties make metal-quinoline complexes promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes. mdpi.comresearchgate.net For example, complexes of 8-hydroxyquinoline (B1678124), a close analog of 8-aminoquinoline, with aluminum (Alq₃) and other metals are widely studied as emissive materials in OLEDs. scirp.orgresearchgate.net The absorption spectra of these complexes typically show bands corresponding to π-π* transitions within the quinoline ligand, and in some cases, metal-to-ligand charge transfer (MLCT) bands. nih.govscielo.br
The table below presents selected photophysical data for quinoline derivatives and their metal complexes.
| Compound/Complex | Excitation λ (nm) | Emission λ (nm) | Solvent/State | Reference |
| Quinoline derivatives (8a-e) | ~350 | ~400 | Dichloromethane | scielo.br |
| Baq₂ (Barium-8-hydroxyquinolinate) | - | ~475 (Blue-Green) | Solid | researchgate.net |
| Zn(II) complex with 8-amidoquinoline derivative | 420 | 526 | Aqueous Buffer | mdpi.com |
| [Zn₂L₂(CH₃COO)₂]·CH₃OH | 375 | 490 | Solid | rsc.org |
Advanced Applications and Future Research Directions
5-Bromo-7-methylquinolin-8-amine as a Synthetic Building Block
This compound's unique structure, featuring a bromine atom and an amino group on the quinoline (B57606) core, makes it a highly valuable precursor in organic synthesis. These functional groups provide reactive sites for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Construction of Complex Polycyclic Architectures
The synthesis of complex polycyclic frameworks is a significant area of research, driven by the potential of these molecules in medicinal chemistry and materials science. rsc.org Quinoline derivatives, including this compound, are instrumental in this field. rsc.org Multicomponent reactions (MCRs) have emerged as a powerful strategy for efficiently building intricate molecular structures in a single step. rsc.org These reactions, such as the Povarov, Gewald, and Ugi reactions, allow for the incorporation of diverse functional groups and substitution patterns, leading to a wide array of polycyclic quinoline derivatives. rsc.org The strategic placement of the bromo and amino groups on the this compound ring can guide the regioselectivity of these cyclization reactions, leading to the desired polycyclic systems. researchgate.net
Recent innovative strategies have further expanded the toolkit for creating complex structures from quinolines. For example, a light-sensitive borate (B1201080) intermediate has been used to transform inexpensive quinolines into a variety of 2D and 3D fused frameworks, a process that is both straightforward and cost-effective. sciencedaily.com This method leverages the distinct electronic properties of the quinoline ring system, which consists of an electron-rich benzene (B151609) ring fused to an electron-deficient pyridine (B92270) ring. sciencedaily.com
Design of Advanced Functional Materials (e.g., Organic Semiconductors, LEDs)
The unique photophysical properties of quinoline derivatives make them attractive candidates for the development of advanced functional materials. Their inherent fluorescence and the ability to tune their electronic properties through chemical modification are key to their application in organic light-emitting diodes (OLEDs) and organic semiconductors. mdpi.com
The bromine and methyl groups on this compound can be strategically modified to influence the molecule's electronic characteristics and solid-state packing, which are crucial for its performance in electronic devices. For instance, the introduction of different substituents on the quinoline core can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and efficiency of OLEDs. The development of such materials is an active area of research, with a focus on creating stable and efficient organic electronic devices.
Quinoline Derivatives as Chemical Probes in Mechanistic Investigations
Quinoline derivatives are increasingly being utilized as chemical probes to elucidate complex biological and chemical processes. acs.org Their ability to interact with specific targets and generate a detectable signal, often through fluorescence, makes them invaluable tools for mechanistic studies. acs.orgnih.gov
For example, tailor-made quinoline derivatives have been designed to act as topoisomerase 1 (Top1) inhibitors, providing insights into the mechanisms of anticancer drugs. nih.govresearchgate.net These probes can help to understand drug-target interactions at a molecular level. nih.govresearchgate.net In a different application, the transfer hydrogenation of quinoline, catalyzed by a cobalt complex, has been investigated using experimental and computational methods to understand the reaction mechanism in detail. acs.orgresearchgate.net These studies are crucial for the rational design of more efficient catalysts.
The structural modifications possible with the quinoline scaffold allow for the creation of probes with specific properties, such as enhanced cell permeability or targeting capabilities for particular cellular compartments. acs.org This adaptability is a significant advantage in the development of sophisticated tools for chemical biology.
Exploration of Novel Photophysical Chemosensors Based on Quinoline Frameworks
The inherent fluorescence of the quinoline ring system makes it an excellent platform for the development of chemosensors. nih.govresearchgate.net These sensors can detect and quantify specific analytes, such as metal ions or small molecules, through changes in their photophysical properties, like fluorescence intensity or color. nih.govnanobioletters.com
The design of these sensors often involves incorporating a recognition moiety that selectively binds to the target analyte, which in turn modulates the fluorescence of the quinoline fluorophore. This can occur through various mechanisms, including photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), and internal charge transfer (ICT). nanobioletters.com
Numerous quinoline-based fluorescent chemosensors have been developed for the detection of various metal ions, including Zn²⁺, Al³⁺, Fe²⁺, and Pb²⁺. nih.govresearchgate.netnanobioletters.comnih.gov For instance, a quinoline-based sensor was designed for the dual detection of Mg(II) and Zn(II) ions, with its sensing mechanism elucidated through spectroscopic and computational studies. rsc.org The development of these sensors is driven by the need for sensitive and selective methods for environmental monitoring and biological imaging. nanobioletters.comacs.org
| Sensor Type | Analyte Detected | Detection Method | Reference |
| Fluorescent-Colorimetric | Pb²⁺ | On-Off Detection | nih.gov |
| Dual Chemosensor | Al³⁺, Fe²⁺ | Fluorescence, Colorimetric | researchgate.net |
| Fluorescent | Zn²⁺ | Turn-on Fluorescence | nih.gov |
| Dual Sensor | Mg(II), Zn(II) | Turn-on Fluorescence | rsc.org |
| Colorimetric Fluorescent | Co²⁺, Zn²⁺, Hg²⁺, F⁻ | Absorbance, Fluorescence | nih.gov |
Future Research Avenues in Quinoline Chemistry
The field of quinoline chemistry continues to evolve, with several promising avenues for future research. A major focus is the development of more sustainable and efficient synthetic methods for producing quinoline derivatives. mdpi.com This includes the use of earth-abundant metal catalysts, green solvents, and photocatalytic protocols. mdpi.com The integration of computational chemistry and machine learning is also expected to play a crucial role in optimizing reaction conditions and predicting synthetic pathways. mdpi.com
In the realm of materials science, the exploration of novel quinoline-based materials for applications in electronics and photonics remains a vibrant area of research. This includes the design of new organic semiconductors, emitters for OLEDs, and materials with nonlinear optical properties. mdpi.com
Furthermore, the development of new quinoline-based chemical probes and chemosensors with enhanced sensitivity, selectivity, and biocompatibility will continue to be a priority. acs.orgnanobioletters.com These tools are essential for advancing our understanding of biological systems and for developing new diagnostic and therapeutic agents. nih.govorientjchem.orgresearchgate.net The versatility of the quinoline scaffold ensures its continued importance in a wide range of scientific disciplines. nih.gov
Q & A
Basic Research Question
- NMR : NMR (400 MHz, CDCl) identifies substituent positions (e.g., methyl group at δ 2.58 ppm, aromatic protons at δ 7.3–8.1 ppm) .
- Mass spectrometry : FABMS or ESI-MS confirms molecular weight (e.g., m/z 251/253 for bromine isotope pattern) .
- HPLC/LC-MS : Reverse-phase C18 columns with UV detection (254 nm) assess purity and quantify byproducts .
What biological targets or mechanisms are associated with this compound?
Basic Research Question
The compound exhibits potential as a metal-chelating agent, particularly for Zn and Fe, due to its amino and methyl groups. This chelation disrupts microbial metalloenzymes, explaining its in vitro antimicrobial activity (MIC ~5–10 µM against E. coli and S. aureus) . Computational docking studies suggest interactions with bacterial topoisomerase II .
How can researchers optimize the regioselectivity of bromination in quinoline derivatives like this compound?
Advanced Research Question
Regioselectivity depends on:
- Directing groups : Methyl at C7 directs bromination to C5 via steric and electronic effects.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic bromination at electron-rich positions .
- Catalysts : Lewis acids like FeCl enhance selectivity by stabilizing transition states .
Controlled experiments with deuterated analogs or computational DFT analysis (e.g., bond critical point studies) validate mechanisms .
What structure-activity relationships (SAR) govern the bioactivity of halogenated quinoline-8-amines?
Advanced Research Question
- Halogen position : Bromine at C5 (vs. C7) enhances antimicrobial potency by 2–3 fold due to improved membrane permeability .
- Methyl substitution : C7-methyl increases lipophilicity (logP ~2.8), correlating with enhanced CNS penetration in murine models .
- Amino group : Free -NH at C8 is critical for metal chelation; acetylation abolishes activity .
What advanced analytical strategies resolve contradictions in reported synthetic yields or bioactivity data?
Advanced Research Question
- Batch analysis : Compare LC-MS traces of synthesized batches to identify impurities (e.g., dehalogenated byproducts) .
- Metallomic profiling : ICP-MS quantifies metal-ion binding capacities to explain variability in antimicrobial assays .
- Crystallography : Single-crystal XRD resolves structural ambiguities (e.g., confirmed C5 bromination in 89% of cases) .
How does this compound interact with transition metals in catalytic or therapeutic contexts?
Advanced Research Question
The compound forms stable 1:1 complexes with Cu and Zn, characterized by UV-Vis (λ ~320 nm) and cyclic voltammetry. These complexes show promise as:
- Catalysts : For C–N coupling reactions (TOF ~120 h) .
- Anticancer agents : Induce ROS-mediated apoptosis in HeLa cells (IC ~15 µM) .
What experimental designs mitigate discrepancies in reported synthetic protocols?
Advanced Research Question
- DoE (Design of Experiments) : Multi-variable optimization (e.g., temperature, solvent, catalyst) identifies robust conditions (e.g., 82% yield at 25°C in DMF vs. 65% in CHCl) .
- In-line monitoring : ReactIR tracks reaction progress in real-time, reducing side-product formation .
- Cross-lab validation : Collaborative studies using standardized reagents (e.g., Kanto Chemicals’ >95% purity bromides) ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
